9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Antioxidant DPPH assay Free radical scavenging

This specific xanthenedione provides a verifiable 85-fold DPPH potency gain over vanillin (IC₅₀ ~2.91 μM vs >250 μM), advancing hit-to-lead programs without changing chemotypes. It enables broad-spectrum antibacterial screening (5 strains) versus narrow ethoxy analogs. A published lime-juice-catalyzed, ultrasound-assisted route increases yield 10.6-fold (from 6.65% to 70.58%), lowering procurement costs and environmental burden. Patent US 8,906,416 supports cosmetic formulation for enzyme-activated topical delivery. Full XRD, IR/Raman, and NMR fingerprints are available for identity verification, ensuring polymorph consistency.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
Cat. No. B5674505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)O
InChIInChI=1S/C20H20O5/c1-24-17-10-11(8-9-12(17)21)18-19-13(22)4-2-6-15(19)25-16-7-3-5-14(23)20(16)18/h8-10,18,21H,2-7H2,1H3
InChIKeyUMPROAWIQHDPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Hydroxy-3-methoxyphenyl)-xanthenedione – A Structurally Characterized 1,8-Dioxooctahydroxanthene with Quantified Antioxidant Capacity


9-(4-Hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione belongs to the xanthenedione (1,8-dioxooctahydroxanthene) class – tricyclic oxygen heterocycles formed by two cyclohexenone rings fused to a central pyran [1]. The compound carries a single 4-hydroxy-3-methoxyphenyl (vanillin-derived) substituent at the 9-position, with molecular formula C₂₀H₂₀O₅ and MW 340.37 . Its full spectroscopic fingerprint (¹H/¹³C NMR, IR, Raman, single-crystal X‑ray) has been established, enabling unambiguous identity verification during procurement [1].

Why 9-(4-Hydroxy-3-methoxyphenyl)-xanthenedione Cannot Be Replaced by Other 1,8-Dioxooctahydroxanthenes or Vanillin


Xanthenediones with different 9-aryl substituents exhibit divergent antioxidant, antibacterial and physicochemical profiles that prevent simple interchange [1]. Even within the same scaffold, replacing the 4-hydroxy-3-methoxyphenyl group with a 4-hydroxyphenyl‑diisopropyl analogue alters crystal packing, hydrogen‑bond networks and vibrational signatures [2]. In the antibacterial domain, switching the methoxy for an ethoxy group on the phenyl ring changes the inhibition spectrum from broad‑moderate to narrow‑potent [3]. The quantitative evidence below demonstrates that this specific substitution pattern confers measurable advantages in radical scavenging potency and offers a documented green synthesis route, making the compound a non‑fungible choice for antioxidant‑focused discovery or procurement.

Quantitative Differentiation Evidence for 9-(4-Hydroxy-3-methoxyphenyl)-xanthenedione Versus Closest Analogs


DPPH Radical Scavenging: 85‑Fold Higher Potency than the Parent Vanillin

In a DPPH radical scavenging assay, the target xanthenedione exhibits an IC₅₀ of 0.99 ppm (≈2.91 μM) [1]. Vanillin, the aldehyde precursor, shows no meaningful DPPH scavenging up to 250 μM (IC₅₀ >250 μM) [2]. This corresponds to an >85‑fold improvement in radical scavenging potency when vanillin is converted to the 1,8‑dioxooctahydroxanthene framework bearing the same aryl moiety.

Antioxidant DPPH assay Free radical scavenging

Green Synthesis Efficiency: 10.6‑Fold Yield Increase Using Lime Juice Catalysis

When synthesised from 1,3‑cyclohexanedione and vanillin under ultrasonic assistance, the target compound is obtained in only 6.65% yield without catalyst. Introducing lime juice (Citrus aurantiifolia) as a natural acid catalyst raises the yield to 70.58% under otherwise identical conditions [1]. This 10.6‑fold yield enhancement constitutes a critical procurement parameter for laboratories seeking cost‑effective and environmentally benign access to the compound.

Green chemistry Catalytic synthesis Process efficiency

Antibacterial Spectrum Differentiation: Methoxy vs. Ethoxy Substituent on the Xanthenedione Scaffold

In a well‑diffusion assay against five bacterial strains, the 4‑hydroxy‑3‑methoxyphenyl xanthenedione (analogue 1a, the 3,3,6,6‑tetramethyl version of the target) exhibited moderate, broad‑spectrum activity with inhibition zones of 9–15 mm against P. acnes, S. epidermidis, B. subtilis, S. typhimurium and P. aeruginosa [1]. In contrast, the 3‑ethoxy‑4‑hydroxyphenyl analogue (1b) showed a narrow but very strong activity against S. epidermidis alone (23.38 mm), demonstrating that the methoxy → ethoxy switch reduces spectrum breadth while dramatically enhancing potency against a single species [1]. This spectrum‑potency trade‑off guides selection: the methoxy variant is preferable when broad‑spectrum coverage is required.

Antibacterial Structure‑activity relationship Xanthenedione

Single‑Crystal X‑ray Structural Confirmation: Enables Polymorph Identification and Quality Control

Single‑crystal X‑ray diffraction data have been collected and fully refined for the target compound, revealing precise unit‑cell parameters, space group and hydrogen‑bonding architecture [1]. The structurally characterised 9‑(4‑hydroxyphenyl)‑3,6‑diisopropyl analogue (compound 2) crystallises as a monohydrate in a centrosymmetric P2₁/c space group, whereas the target compound adopts a different packing arrangement due to the additional methoxy group [1]. This structural characterisation provides a definitive reference for polymorph identification and batch‑to‑batch consistency verification during procurement.

Crystallography Polymorph screening Quality control

Patented Dermatological Application: Validated Cosmetic and Anti‑Aging Potential

The target compound is explicitly exemplified (Example 1) in U.S. Patent 8,906,416 covering xanthenedione derivatives for the treatment of pigmentation and skin ageing disorders [1]. The patent describes a pro‑drug strategy where the xanthenedione function is slowly released in the cutaneous medium via enzymatic hydrolysis by glucocerebrosidase, providing sustained bioavailability [1]. While the patent does not report head‑to‑head IC₅₀ values for the examples, the inclusion of the compound as a preferred embodiment supports its suitability for dermatological and cosmetic procurement.

Skin pigmentation Anti‑aging Cosmetic ingredient

Comprehensive Spectroscopic Fingerprint: IR, Raman, NMR and MS for Identity Assurance

A complete vibrational spectroscopic assignment (IR and Raman) supported by DFT calculations, together with full ¹H/¹³C NMR and high‑resolution mass spectra, has been reported for the target compound [1]. The characteristic ν(C=O) and ν(C–O–C) bands are unambiguously assigned, and the ¹H NMR signature (δ 4.73 (s, 1H, H‑9); δ 5.49 (s, 1H, OH); δ 3.87 (s, 3H, OCH₃); δ 6.53–7.07 (aromatic)) provides a rapid identity check [1][2]. This level of characterisation surpasses what is available for many closely related xanthenediones, reducing the risk of mis‑identification upon receipt.

Spectroscopy Identity verification Quality assurance

Procurement‑Relevant Application Scenarios for 9-(4-Hydroxy-3-methoxyphenyl)-xanthenedione


Antioxidant Lead Optimisation Programs Requiring >85‑Fold Potency Gain Over Vanillin

In early‑stage antioxidant screening cascades where vanillin itself fails to meet potency thresholds (IC₅₀ >250 μM), the target xanthenedione delivers an IC₅₀ of ~2.91 μM in the DPPH assay [1][2]. This potency gain allows hit‑to‑lead teams to advance a vanillin‑derived scaffold without resorting to structurally unrelated chemotypes.

Sustainable Procurement via Documented Green Synthesis Route

Laboratories prioritising green chemistry metrics can source or synthesise the compound using the published lime‑juice‑catalysed, ultrasound‑assisted protocol, which increases yield 10.6‑fold (from 6.65% to 70.58%) while avoiding hazardous acid catalysts [1]. This route directly reduces procurement cost, solvent consumption and environmental footprint.

Antibacterial Screening of Broad‑Spectrum Xanthenediones

For phenotypic antibacterial screening against multiple Gram‑positive and Gram‑negative strains, the 4‑hydroxy‑3‑methoxyphenyl substitution provides moderate inhibition against all five tested species (P. acnes, S. epidermidis, B. subtilis, S. typhimurium, P. aeruginosa), whereas the ethoxy analogue is potent against only S. epidermidis [3]. The compound is therefore the preferred choice for broad‑spectrum hit identification.

Dermatological and Cosmetic Formulation Development Backed by Patent Protection

Formulators developing anti‑pigmentation or anti‑ageing cosmetics can procure the compound with the assurance that it is a specifically exemplified embodiment in US 8,906,416 [4]. The patent’s pro‑drug strategy (enzymatic release by skin glucocerebrosidase) provides a mechanistic rationale for sustained topical delivery [4].

Polymorph and Batch Consistency Control Using Published XRD and Spectral Data

Quality‑control laboratories can use the fully assigned single‑crystal XRD structure, IR/Raman spectra and NMR fingerprint to verify identity, polymorphic form and purity of procured material, minimising the risk of accepting a wrong polymorph or degraded batch [5][6]. This level of characterisation is often unavailable for competing xanthenedione analogs.

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